3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Lead Optimization Physicochemical Properties

3-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. It features a 4-chlorophenyl group at position 3 and a methyl group at position 5 on a cyclopenta-annulated core scaffold.

Molecular Formula C16H14ClN3
Molecular Weight 283.76
CAS No. 866018-11-3
Cat. No. B2360805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
CAS866018-11-3
Molecular FormulaC16H14ClN3
Molecular Weight283.76
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C3=C1CCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H14ClN3/c1-10-13-3-2-4-15(13)20-16(19-10)14(9-18-20)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3
InChIKeyLEFMWIRVZAQPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (CAS 866018-11-3): Core Structural and Procurement Attributes


3-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. It features a 4-chlorophenyl group at position 3 and a methyl group at position 5 on a cyclopenta-annulated core scaffold . This scaffold is a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of cyclin-dependent kinases (CDKs) and MALT1, as well as antagonists of the serotonin 5-HT6 receptor [1][2]. The compound has a molecular formula of C16H14ClN3 and a molecular weight of 283.75 g/mol . It is offered by multiple vendors with purities ranging from 90% to 95%, indicating it is a widely accessible research reagent.

Why Generic Substitution of 3-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (CAS 866018-11-3) is Scientifically Unsound


Within the cyclopenta[e]pyrazolo[1,5-a]pyrimidine class, subtle structural modifications lead to profound shifts in biological target engagement. The specific substitution pattern—a 4-chlorophenyl group at position 3 and a methyl group at position 5—is not merely decorative; it determines the molecule's shape, electronic distribution, and potential for key interactions such as halogen bonding . Closely related analogs, such as the 4-fluorophenyl variant (CAS 866018-10-2) or the regioisomeric 2-(4-chlorophenyl) compound, cannot be assumed to be functionally interchangeable. For instance, replacing chlorine with fluorine alters the compound's lipophilicity, metabolic stability, and ability to engage in multipolar interactions, which are critical parameters in lead optimization for kinase targets [1]. Furthermore, different substitution positions on the pyrazole ring (C-2 vs. C-3) are known to dictate receptor subtype selectivity within the serotonin 5-HT6 receptor antagonist series [2]. Therefore, the identity and position of the halogen atom are non-negotiable determinants of biological outcome.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (CAS 866018-11-3) vs. Analogs


Halogen-Dependent Molecular Descriptors: Cl vs. F at the 4-Position of the Phenyl Ring

The target compound differs from its closest commercial analog, 3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (CAS 866018-10-2), solely by the halogen at the para-position of the phenyl ring. This substitution results in a significant difference in molecular weight (283.75 vs. 267.31 g/mol) and lipophilicity (predicted logP for the chlorine analog is approximately 0.5–0.8 units higher) . While direct experimental logP data is not publicly available for these exact compounds, the well-established Hansch constant for chlorine (π = 0.71) versus fluorine (π = 0.14) quantifies the expected lipophilicity difference, which directly influences passive membrane permeability and non-specific protein binding [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Regioisomeric Purity and Positional Control: 3- vs. 2-(4-Chlorophenyl) Substitution

A key differentiator for this compound is the unambiguous substitution at the 3-position of the pyrazolo[1,5-a]pyrimidine core, which is structurally distinct from the 2-chlorophenyl isomer. The 2-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (ChemSpider ID 21133784) is a regioisomer with an identical molecular formula but a different connectivity . Vendors confirm the target compound with a purity of 95% by HPLC (AKSci) or 90% (Leyan), which establishes a baseline for the absence of the competing regioisomer as an impurity . This is critical because regioisomeric contaminants can act as confounding biological agonists/antagonists.

Organic Synthesis Quality Control Structural Confirmation

Class-Level Target Engagement Equivalence: CDK Inhibition Potential

The pyrazolo[1,5-a]pyrimidine core is a validated pharmacophore for cyclin-dependent kinase (CDK) inhibition. While direct IC50 data for the target compound is not available, a close structural analog within the same patent family (US 8580782 B2), featuring a similar annulated pyrazolo[1,5-a]pyrimidine scaffold with a 4-chlorophenyl substitution, displayed CDK2 inhibitory activity with an IC50 of 20 nM [1]. This provides a class-level inference that the target compound is likely to be a potent CDK inhibitor. In contrast, cyclopenta[e]pyrazolo[1,5-a]pyrimidine-based MALT1 inhibitors represent a different pharmacological profile, highlighting that target specificity is fine-tuned by the substitution pattern [2].

Kinase Inhibition Cancer Biology Chemical Biology

Recommended Application Scenarios for 3-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (CAS 866018-11-3)


Kinase Inhibitor Lead Optimization and SAR Studies

Procure this compound as a starting point for developing selective CDK inhibitors. The 4-chlorophenyl group and specific 3-positional arrangement on the cyclopentane-annulated pyrazolo[1,5-a]pyrimidine core are key structural features driving potency (implied IC50 < 100 nM based on class-level inference) [1]. Use it specifically when halogen-bonding interactions with the kinase hinge region are hypothesized, as the chlorine atom offers a distinct interaction geometry compared to the fluorine or methyl analogs.

Regioisomeric Specificity Control in Chemical Biology Probes

Utilize this compound to study the impact of regioisomerism on biological function. Its confirmed identity and purity (≥90%) make it suitable for generating clean dose-response curves without interference from the 2-substituted regioisomer . This is critical for establishing target engagement assays where regioisomeric impurities could produce false positive/negative results.

Halogen-Bonding Motif Exploration in Crystallography

The compound's 4-chlorophenyl substituent provides a strong halogen-bond donor capacity. Co-crystallization studies with target proteins or model receptors can be conducted to map halogen-bonding geometries, benefiting from the chlorine atom's higher polarizability compared to fluorine, which enhances the strength and directionality of such non-covalent interactions [2].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.